molecular formula C7H5ClN2O B6234224 4-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine CAS No. 1242250-48-1

4-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine

Katalognummer: B6234224
CAS-Nummer: 1242250-48-1
Molekulargewicht: 168.58 g/mol
InChI-Schlüssel: GJECRSYWFUAZMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine is a heterocyclic compound that features a fused ring system consisting of an oxazole and a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-2-methylpyridine with an appropriate oxazole precursor under acidic or basic conditions to facilitate the cyclization process . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

4-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents replacing the chlorine atom .

Wirkmechanismus

The mechanism of action of 4-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine include other oxazole and pyridine derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern and the presence of both chlorine and methyl groups, which can influence its reactivity and biological activity.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine involves the cyclization of a substituted pyridine with an amide and a chlorinating agent.", "Starting Materials": [ "3-methylpyridine", "2-chloroacetamide", "phosphorus oxychloride", "potassium carbonate", "acetonitrile" ], "Reaction": [ "The 3-methylpyridine is reacted with 2-chloroacetamide in acetonitrile to form the corresponding amide.", "Phosphorus oxychloride is added to the reaction mixture to convert the amide to the corresponding chloroamide.", "The chloroamide is then treated with potassium carbonate in acetonitrile to induce cyclization and form the oxazolo[4,5-c]pyridine ring.", "The resulting compound is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the 4-chloro substituent." ] }

CAS-Nummer

1242250-48-1

Molekularformel

C7H5ClN2O

Molekulargewicht

168.58 g/mol

IUPAC-Name

4-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine

InChI

InChI=1S/C7H5ClN2O/c1-4-6-5(11-10-4)2-3-9-7(6)8/h2-3H,1H3

InChI-Schlüssel

GJECRSYWFUAZMS-UHFFFAOYSA-N

Kanonische SMILES

CC1=NOC2=C1C(=NC=C2)Cl

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.